molecular formula C19H22N2O2 B188806 alpha-(4-Morpholinylmethyl)-9H-carbazole-9-ethanol CAS No. 91324-16-2

alpha-(4-Morpholinylmethyl)-9H-carbazole-9-ethanol

Cat. No. B188806
CAS RN: 91324-16-2
M. Wt: 310.4 g/mol
InChI Key: HACSALNKWCJCSD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity with other substances.


Scientific Research Applications

Synthesis and Drug Development

One notable application involves the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors, where the beta-amino alcohol, derived from a similar structure, plays a crucial role as a chiral moderator. This process underscores the compound's significance in developing potent antiviral drugs, showcasing its contribution to therapeutic advancements (Kauffman et al., 2000).

Material Science and Optics

In material science, the compound has facilitated the growth of large single crystals with non-linear optical properties, which are critical for applications in second harmonic generation (SHG). This utility demonstrates the compound's importance in developing materials with desirable optical characteristics for technological applications (Bahra et al., 2001).

Photophysical Properties

The compound has also played a pivotal role in synthesizing push-pull chromophoric styryls, highlighting its utility in exploring photophysical properties and developing fluorescent molecular rotors for viscosity sensing. This application is vital for advancements in fluorescence microscopy and imaging techniques, providing tools for biological and material science research (Telore et al., 2015).

Photopolymerization Catalysts

Furthermore, derivatives of the compound have been utilized as photopolymerization catalysts, demonstrating their effectiveness in initiating polymerization under visible light. This application is essential for developing new photoinitiating systems for 3D printing technologies, enabling rapid fabrication of materials with complex geometries and tailored properties (Mousawi et al., 2017).

Biofuel Production

Additionally, the compound's structural analogs have been investigated for their potential in enhancing biofuel production, specifically in the pretreatment of lignocellulosic biomass to improve ethanol yields. This research underscores the compound's relevance in developing sustainable energy solutions and its contribution to the biofuel industry (Kahani et al., 2017).

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with its handling and disposal.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less studied compound, some of this information might not be available. If you have a specific compound in mind that is well-studied, I could provide more detailed information.


properties

IUPAC Name

1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-15(13-20-9-11-23-12-10-20)14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,15,22H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACSALNKWCJCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919819
Record name 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

alpha-(4-Morpholinylmethyl)-9H-carbazole-9-ethanol

CAS RN

91324-16-2
Record name 9H-Carbazole-9-ethanol, alpha-(4-morpholinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091324162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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